
ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, commonly referred to as EAPC, is an organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. EAPC is known for its wide range of applications, from drug research to synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Applications
A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, highlighting ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate's role as a key intermediate. These compounds were tested against Mycobacterium tuberculosis, with certain derivatives demonstrating potent anti-tubercular activity. This research underlines the compound's potential in developing treatments against tuberculosis, with compound 8a showing significant efficacy (B. Vavaiya et al., 2022).
Antimicrobial and Anticancer Applications
Another study synthesized novel pyrazole derivatives with antimicrobial and anticancer properties from this compound. These compounds exhibited superior anticancer activity compared to the reference drug doxorubicin and demonstrated excellent antimicrobial activity, indicating their potential as dual-function therapeutic agents (H. Hafez et al., 2016).
Structural and Molecular Studies
Research on the molecular structures of derivatives of this compound has provided insights into their chemical behavior and interaction potential. Studies have detailed the molecular structures, highlighting intramolecular hydrogen bonding patterns that could influence the compound's reactivity and its derivatives' biological activities (Chao Wu et al., 2005).
Fluorescent Molecules and Herbicide Inhibitors
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives showcased ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate's ability to form novel fluorescent molecules and potential herbicide inhibitors. This highlights the compound's versatility in contributing to the development of new chemical classes with varied applications (Yan‐Chao Wu et al., 2006).
Anti-inflammatory Agents
Further research involved the synthesis of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones from this compound, leading to compounds with promising anti-inflammatory activity. This study not only highlighted potential therapeutic applications but also suggested lower ulcerogenic potential compared to standard treatments (Sandeep B. Yewale et al., 2012).
Wirkmechanismus
Target of action
Pyrazoles and pyrimidines are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . Similarly, pyrimidine derivatives have been reported to exhibit anticancer activity . .
Mode of action
The mode of action of pyrazole and pyrimidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives, for example, have been found to inhibit certain enzymes, thereby exerting their biological effects . Pyrimidine derivatives, on the other hand, may exert their anticancer effects by interacting with DNA and RNA due to their structural similarity to the nucleotide base pair of DNA and RNA .
Biochemische Analyse
Biochemical Properties
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and protein kinases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. The binding of this compound to these enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the biochemical reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with CDKs can result in the inhibition of cell cycle progression, thereby exerting anti-proliferative effects. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of nucleotides and DNA replication. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVQPYZCUMBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368156 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91129-95-2 | |
| Record name | ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



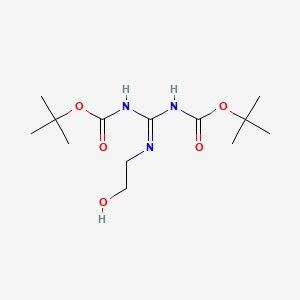
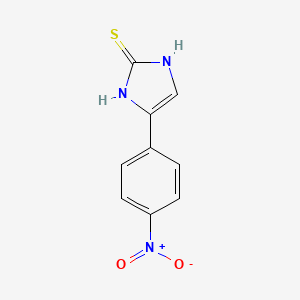
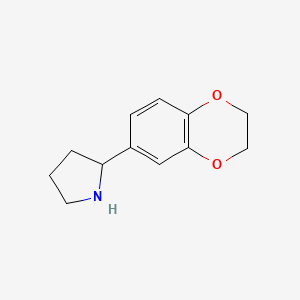
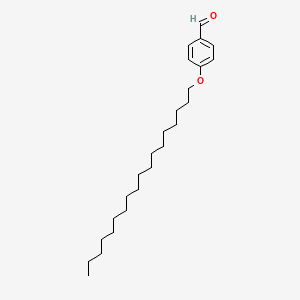

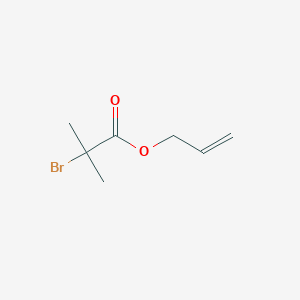
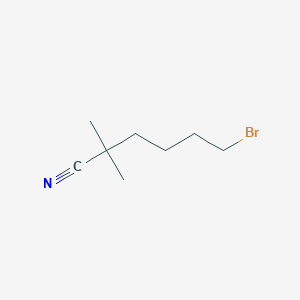
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)


![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)


